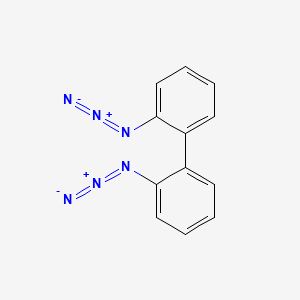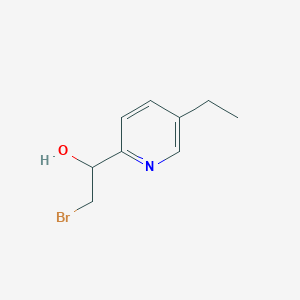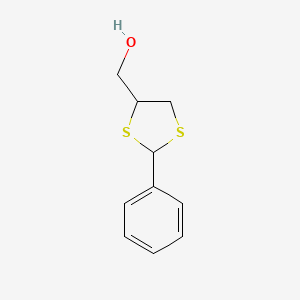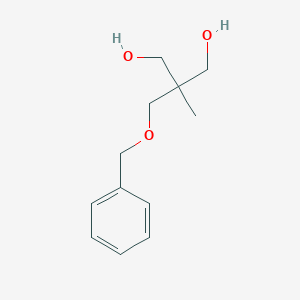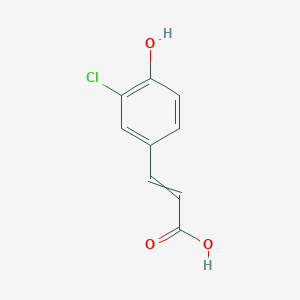
3-CHLORO-4-HYDROXYCINNAMIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CHLORO-4-HYDROXYCINNAMIC ACID is an organic compound with the molecular formula C9H7ClO3 It is a derivative of cinnamic acid, characterized by the presence of a chloro and hydroxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-HYDROXYCINNAMIC ACID typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-CHLORO-4-HYDROXYCINNAMIC ACID can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 3-(3-Chloro-4-oxophenyl)prop-2-enoic acid.
Reduction: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid.
Substitution: 3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid or 3-(3-Mercapto-4-hydroxyphenyl)prop-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
3-CHLORO-4-HYDROXYCINNAMIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of certain polymers and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-CHLORO-4-HYDROXYCINNAMIC ACID is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The hydroxy and chloro groups on the phenyl ring may play a role in these interactions, potentially affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Coumaric acid: Similar structure but lacks the chloro group.
Ferulic acid: Contains a methoxy group instead of a chloro group.
Cinnamic acid: The parent compound without any substituents on the phenyl ring.
Uniqueness
3-CHLORO-4-HYDROXYCINNAMIC ACID is unique due to the presence of both chloro and hydroxy groups on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
52507-43-4 |
|---|---|
Molekularformel |
C9H7ClO3 |
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
3-(3-chloro-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13) |
InChI-Schlüssel |
VOTXWNQLOVWHNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

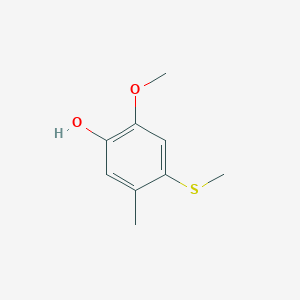
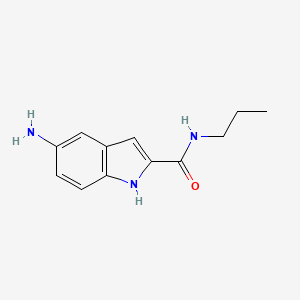
![7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid](/img/structure/B8574365.png)
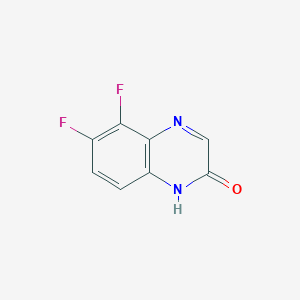
![benzyl N-[(2S)-2-hydroxypropyl]carbamate](/img/structure/B8574371.png)
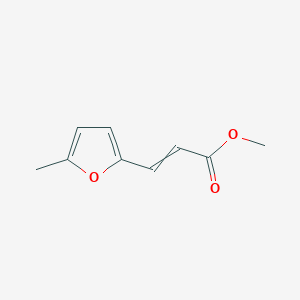


![3-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-ol](/img/structure/B8574410.png)
![7-amino-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B8574418.png)
